5-((3-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[(3-chlorophenyl)-(2,6-dimethylmorpholin-4-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2S/c1-10-8-22(9-11(2)25-10)15(13-5-4-6-14(19)7-13)16-17(24)23-18(26-16)20-12(3)21-23/h4-7,10-11,15,24H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXUOULXXLAUFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(C2=CC(=CC=C2)Cl)C3=C(N4C(=NC(=N4)C)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((3-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel triazole derivative with potential biological activities. This article explores its biological activity, including cytotoxicity, enzyme inhibition, and receptor interactions, supported by data tables and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
1. Cytotoxicity
Recent studies have indicated that compounds within the thiazolo-triazole family exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound showed a 4.9-fold selective cytotoxic effect on human melanoma cells (VMM917) compared to normal cells. The mechanism involved cell cycle arrest at the S phase and a reduction in melanin content, suggesting its potential as an alternative chemotherapeutic agent in melanoma therapy .
2. Enzyme Inhibition
The compound's structural features suggest potential inhibitory activity on key enzymes such as acetylcholinesterase (AChE) and urease. A study demonstrated that derivatives with similar structures showed strong inhibitory effects against AChE and urease with IC50 values ranging from 0.63 µM to 6.28 µM , indicating considerable potency .
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| 7l | 2.14 | AChE |
| 7m | 0.63 | AChE |
| 7n | 2.17 | AChE |
| 7o | 1.13 | AChE |
| 7p | 1.21 | AChE |
| ... | ... | ... |
3. Receptor Interaction
Inhibition of leukotriene receptors is another area of interest for similar compounds. For instance, derivatives showed strong inhibition of calcium mobilization in CHO cells overexpressing human BLT(1) and BLT(2) receptors, with one compound exhibiting an IC50 value lower than the positive control . This suggests that the compound may also interact with inflammatory pathways.
Case Study: Melanoma Treatment
A study focusing on a structurally similar triazole derivative revealed its selective cytotoxicity against melanoma cells. The compound induced apoptosis through mitochondrial pathways and was effective in reducing tumor growth in vivo models, highlighting its therapeutic potential for skin cancers .
Case Study: Enzyme Inhibition
Another investigation into the enzyme inhibitory properties of triazole derivatives found that these compounds could effectively inhibit urease activity in vitro. Such inhibition is significant for treating conditions like kidney stones and peptic ulcers, where urease plays a critical role .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s closest analogs differ in aryl substituents and nitrogen-containing rings. Key examples include:
5-{4-(3-Chlorophenyl)-1-piperazinylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Substituents : 4-Ethoxy-3-methoxyphenyl and piperazinyl groups.
- Impact: The ethoxy and methoxy groups improve solubility via polar interactions, while the piperazinyl group increases basicity compared to morpholino. Piperazines are prone to metabolic oxidation, reducing in vivo stability .
(5Z)-5-[(2-Chloro-6-fluorophenyl)methylidene]-2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
- Substituents : 2-Chloro-6-fluorophenyl and benzylidene groups.
- Fluorine’s electronegativity may improve membrane permeability but reduce lipophilicity compared to chlorine .
5-((3,4-Dichlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Substituents : 3,4-Dichlorophenyl and 3-methylpiperidinyl groups.
- Impact: Dichlorination increases lipophilicity and steric bulk, which may enhance target binding but raise toxicity risks. The piperidinyl group offers higher basicity than morpholino, affecting pharmacokinetics .
Physicochemical and Pharmacological Properties
*Estimated using fragment-based methods.
Key Observations:
- Lipophilicity : The target compound (LogP ~3.8) balances solubility and membrane permeability. The dichlorophenyl analog (LogP ~4.5) is more lipophilic, risking toxicity.
- Metabolic Stability: Morpholino derivatives (target compound) are more metabolically stable than piperazinyl or piperidinyl analogs due to reduced susceptibility to oxidative metabolism .
- Bioactivity: Molecular docking studies (e.g., with 14-α-demethylase lanosterol) suggest the morpholino group enhances binding to fungal enzymes compared to benzylidene or dichlorophenyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
